Benzenamine, N,N-bis(2-chloroethyl)-4-isocyanato-
Overview
Description
Chemical Reactions Analysis
The specific chemical reactions involving “Benzenamine, N,N-bis(2-chloroethyl)-4-isocyanato-” are not detailed in the sources retrieved .Physical and Chemical Properties Analysis
The physical and chemical properties of “Benzenamine, N,N-bis(2-chloroethyl)-4-isocyanato-” are not explicitly provided in the sources retrieved .Scientific Research Applications
Synthesis and Characterization of Complexes
- Benzenamine derivatives have been used in the synthesis and characterization of various complexes, such as ruthenium(II) surfactants. These complexes exhibit properties like second-harmonic-generation (SHG) behavior, useful in non-linear optical applications (Chu & Yam, 2001).
Biochemical Properties and Cytotoxicity Studies
- Cystamine-containing chloroethylnitrosoureas, which include benzenamine derivatives, have been investigated for their biochemical properties and cytotoxicity in human lymphoblastoid and rat carcinoma cell lines. Such studies contribute to understanding their potential therapeutic applications and mechanisms of action (Farhi et al., 1984).
Structural and Optical Properties in Chemistry
- Benzenamine derivatives are used in the study of structural and optical properties of symmetrical azomethines. These studies, involving photoluminescence and UV-vis properties, are significant in the field of organic electronics and photonics (Iwan et al., 2014).
Development of Polyurethane Cationomers
- Benzenamine derivatives have been utilized in the development of new diisocyanates for polyurethane cationomers. This research is crucial in the field of polymer chemistry, especially for applications requiring specific properties like thermal stability (Reddy et al., 1993).
Study of Promotive Effects in Cancer Research
- Research on 4,4'-methylenebis(N,N-dimethyl)benzenamine and its effects on thyroid tumorigenesis in rats highlights the importance of benzenamine derivatives in cancer research. Understanding the interaction of these compounds with biological systems is vital for developing new therapeutic strategies (Kitahori et al., 1988).
Supramolecular Architecture and Hydrogen Bonding
- Benzenamine-based compounds are used to study the formation of supramolecular architectures, which is fundamental in crystal engineering and materials science. Such studies often focus on hydrogen bonding and other non-covalent interactions (Wang et al., 2012).
Herbicide Development in Agriculture
- Certain benzenamine derivatives are investigated for their potential as herbicides. Understanding their effectiveness and selectivity is crucial for developing new agricultural products (Wyse & McGraw, 1987).
Synthesis of Photovoltaic Materials
- Research on benzenamine derivatives includes the synthesis and study of their photoconductive properties, which is significant in the field of organic electronics, particularly for photovoltaic applications (Wu et al., 2009).
Safety and Hazards
The safety data sheet for a similar compound, “Benzenamine,N,N-bis(2-chloroethyl)-4-nitro-”, suggests that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Mechanism of Action
Target of Action
N,N-bis(2-chloroethyl)-4-isocyanatoaniline, also known as Benzenamine, N,N-bis(2-chloroethyl)-4-isocyanato-, is a type of nitrogen mustard, a class of compounds that have been used as chemotherapeutic agents. The primary targets of these compounds are DNA and other cellular components .
Mode of Action
Nitrogen mustards, including N,N-bis(2-chloroethyl)-4-isocyanatoaniline, are alkylating agents that form DNA-DNA cross-links as well as 2-chloroethylated and 2-hydroxyethylated adducts . The N-7-position of guanine is the predominantly alkylated site . A close correlation exists between the potential of a given compound to induce DNA-DNA cross-links and its antineoplastic effectiveness .
Biochemical Pathways
The compound’s interaction with DNA triggers cellular signaling and repair cascades that are associated with resistance to ICL-forming agents . The specifics of lesion recognition and synthesis past ICLs by DNA polymerases are dependent upon the structure of ICLs .
Pharmacokinetics
The pharmacokinetics of nitrogen mustards have been studied in mice. The plasma half-lives of similar compounds were found to be around 1.1 to 1.2 hours . The compound provided tumour/plasma ratios and absolute tumour AUC values almost two times higher than a comparable compound .
Result of Action
The compound’s action results in DNA damage in rapidly dividing cancerous cells, leading to cell death and ideally, tumor shrinkage . The DNA damage triggers apoptotic cell death via the accumulation of persistent DNA damage .
Action Environment
In a polar environment, tris(2-chloroethyl)amine, a related compound, undergoes isomerization when forming N,N-bis(2-chloroethyl)aziridinium cation as a reactive intermediate . The environment can influence the compound’s action, efficacy, and stability.
Properties
IUPAC Name |
N,N-bis(2-chloroethyl)-4-isocyanatoaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O/c12-5-7-15(8-6-13)11-3-1-10(2-4-11)14-9-16/h1-4H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCBEJVXMXSRQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)N(CCCl)CCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444803 | |
Record name | bis(2-chloroethyl)-4-isocyanatophenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82484-59-1 | |
Record name | bis(2-chloroethyl)-4-isocyanatophenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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